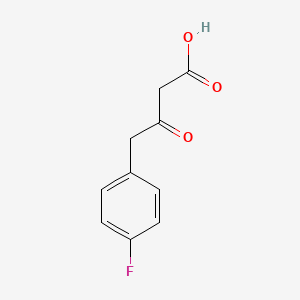

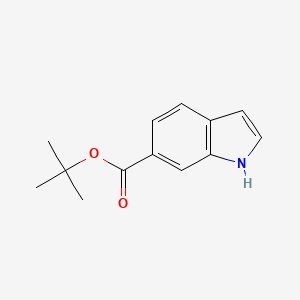

![molecular formula C6H4IN3 B3114140 6-碘-7H-吡咯并[2,3-d]嘧啶 CAS No. 1998215-95-4](/img/structure/B3114140.png)

6-碘-7H-吡咯并[2,3-d]嘧啶

描述

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound that has been studied for its potential applications in various fields . It is a white solid that can be obtained by iodine reaction .

Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment were synthesized and their biological activity were tested .Molecular Structure Analysis

The molecular structure of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been analyzed in various studies . The compound has a molecular weight of 245.02 .Chemical Reactions Analysis

The chemical reactions involving 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied . These studies have shown that these compounds can display moderate to excellent activity against one or more cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine have been analyzed .科学研究应用

结构分析和合成

- 6-碘-7H-吡咯并[2,3-d]嘧啶衍生物的结构,例如 4-氨基-7-(2-脱氧-α-D-赤藓糖呋喃糖基)-5-碘-7H-吡咯并[2,3-d]嘧啶,已确定,突出了其进一步分子研究的潜力(Seela, Zulauf, Reuter, & Kastner, 1999)。

- 涉及 N-磺酰基炔胺的铜介导的碳镁化过程已应用于合成多功能吡咯并[2,3-d]嘧啶,证明了该化合物在化学合成中的多功能性(Nickel, Fernández, Klier, & Knochel, 2016)。

抗肿瘤特性

- 已合成包含吡咯并[2,3-d]嘧啶结构的新型双环核苷类似物,表明它们在抗肿瘤应用中的潜力(Mieczkowski, Tomczyk, Makowska, Nasulewicz-Goldeman, Gajda, Woźniak, & Wietrzyk, 2015)。

药用应用

- 吡咯并[2,3-d]嘧啶因其药用活性而得到了广泛研究。一项值得注意的应用涉及从简单且经济高效的化合物开始合成衍生物,证明了该化合物在制药背景中的经济可行性(Fischer & Misun, 2001)。

- 5-氨基-4-氯-和 5-氨基-4-碘-7-甲基-2-(甲硫基)-7H-吡咯并[2,3-d]嘧啶的甲基与各种末端炔烃的钯催化交叉偶联反应已被探索,显示了该化合物在创建多种药物分子中的用途(Tumkevičius & Masevičius, 2007)。

抗菌和抗癌研究

- 吡咯并[2,3-d]嘧啶衍生物已合成,对某些癌细胞系具有有希望的生长抑制活性,说明其在癌症治疗中的潜力(Miwa, Hitaka, Akimoto, & Nomura, 1991)。

- 一项关于吡咯并[2,3-d]嘧啶作为激酶抑制剂的研究强调了它们在治疗炎症性或骨髓增殖性疾病中的作用以及它们在正在进行的临床试验中的作用(Musumeci, Sanna, Grossi, Brullo, Fallacara, & Schenone, 2017)。

作用机制

Target of Action

The primary target of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling . It plays a crucial role in the immune response, making it a promising therapeutic target for cancer immunotherapy .

Mode of Action

It’s known that the compound interacts with its target, hpk1, leading to changes in tcr signaling . This interaction potentially modulates the immune response, which could be beneficial in the context of cancer immunotherapy .

Biochemical Pathways

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine affects the TCR signaling pathway . By interacting with HPK1, it can modulate the immune response, which is crucial in the body’s defense against cancer . Additionally, it’s suggested that the compound might have anti-inflammatory effects, possibly by inhibiting the overexpression of nitric oxide (NO), a molecule involved in multiple inflammatory-related diseases .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored in a refrigerator . More research is needed to fully understand its pharmacokinetic profile.

Result of Action

The interaction of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine with HPK1 leads to changes in TCR signaling, potentially modulating the immune response . This could have beneficial effects in cancer immunotherapy . Moreover, the compound might have anti-inflammatory effects by inhibiting the overexpression of NO .

Action Environment

The efficacy and stability of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s activity might be affected by the presence of lipopolysaccharides (LPS), a type of endotoxin . More research is needed to fully understand how environmental factors influence the compound’s action.

安全和危害

未来方向

属性

IUPAC Name |

6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOGMQOISFIHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=NC=NC=C21)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)

![2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride](/img/structure/B3114087.png)

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)

![3-Bromobenzo[d]isothiazole](/img/structure/B3114148.png)